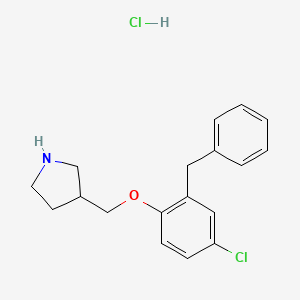
5-Bromo-2-fluoro-3-méthylbenzaldéhyde
Vue d'ensemble
Description
“5-Bromo-2-fluoro-3-methylbenzaldehyde” is a chemical compound with the molecular formula C8H6BrFO . It has a molecular weight of 217.04 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of “5-Bromo-2-fluoro-3-methylbenzaldehyde” involves several steps. One key synthetic step is a Wittig reaction using various heterocyclic aldehydes . Another method involves the reaction of 5-bromo-2-fluorotoluene with anhydrous dimethylformamide .
Molecular Structure Analysis
The InChI code for “5-Bromo-2-fluoro-3-methylbenzaldehyde” is 1S/C8H6BrFO/c1-5-2-6 (4-11)8 (10)7 (9)3-5/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.
Physical and Chemical Properties Analysis
“5-Bromo-2-fluoro-3-methylbenzaldehyde” has a density of 1.71 g/mL at 25 °C and a boiling point of 230 °C . It is stored at a temperature of 2-8°C . The refractive index n20/D is 1.57 (lit.) .
Applications De Recherche Scientifique
Synthèse des benzoxaboroles
5-Bromo-2-fluoro-3-méthylbenzaldéhyde: est utilisé comme précurseur dans la synthèse des benzoxaboroles . Les benzoxaboroles sont des composés qui ont trouvé des applications en chimie médicinale en raison de leur activité biologique. Ils sont utilisés dans le développement de nouveaux médicaments, en particulier comme inhibiteurs d'enzymes telles que la β-lactamase de sérine, qui est importante dans la résistance aux antibiotiques.
Applications en science des matériaux
En science des matériaux, ce composé sert de bloc de construction pour la création de récepteurs moléculaires . Ces récepteurs peuvent être utilisés dans des capteurs et d'autres dispositifs qui reposent sur la reconnaissance moléculaire, ce qui est crucial pour détecter des substances spécifiques ou des changements dans l'environnement.
Ingénierie cristalline
La structure unique du composé permet de l'utiliser en ingénierie cristalline . Ce domaine consiste à concevoir et synthétiser des matériaux avec des structures cristallines spécifiques. Ces matériaux peuvent avoir des propriétés uniques comme une haute stabilité thermique ou des caractéristiques optiques spécifiques, ce qui les rend utiles dans diverses applications technologiques.
Empreinte moléculaire
This compound: peut être utilisé dans des processus d'empreinte moléculaire . Cette technique crée un polymère avec des cavités qui sont complémentaires en forme à la molécule cible. Elle est largement utilisée pour créer des sites de liaison sélectifs dans les capteurs et pour séparer des substances en chimie analytique.
Colorants et biosenseurs
Ce composé est également un précurseur pour les colorants et les biosenseurs . Les biosenseurs sont des dispositifs analytiques qui combinent un composant biologique avec un détecteur physicochimique. Ils sont largement utilisés en soins de santé pour surveiller les taux de glucose, détecter des agents pathogènes et d'autres fins diagnostiques.
Réactions de substitution nucléophile
La position benzylique du This compound le rend adapté aux réactions de substitution nucléophile . Ces réactions sont fondamentales en synthèse organique et peuvent être utilisées pour introduire divers groupes fonctionnels dans le composé, qui peuvent ensuite être utilisés pour créer une large gamme de dérivés pour des recherches et développements supplémentaires.
Safety and Hazards
The safety information for “5-Bromo-2-fluoro-3-methylbenzaldehyde” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
Benzaldehyde derivatives are generally known to interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
It’s known that benzaldehyde derivatives can undergo various reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets .
Biochemical Pathways
Benzaldehyde derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier . These properties can significantly impact the bioavailability of the compound .
Result of Action
Benzaldehyde derivatives are known to have various biological activities, which can lead to diverse cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-fluoro-3-methylbenzaldehyde. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s solubility can influence its distribution in the body, thereby affecting its action and efficacy .
Analyse Biochimique
Biochemical Properties
5-Bromo-2-fluoro-3-methylbenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP1A2 inhibitor . This interaction suggests that 5-Bromo-2-fluoro-3-methylbenzaldehyde can influence the metabolism of other compounds that are substrates of CYP1A2. Additionally, its physicochemical properties, such as high GI absorption and BBB permeability, indicate its potential to interact with biomolecules within the gastrointestinal tract and the brain .
Cellular Effects
5-Bromo-2-fluoro-3-methylbenzaldehyde affects various types of cells and cellular processes. It has been shown to influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, as a CYP1A2 inhibitor, it can alter the expression of genes involved in the metabolism of xenobiotics . This can lead to changes in cellular metabolism and potentially affect cell viability and function.
Molecular Mechanism
The molecular mechanism of 5-Bromo-2-fluoro-3-methylbenzaldehyde involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, its inhibition of CYP1A2 can result in the accumulation of substrates that are normally metabolized by this enzyme . This can lead to changes in gene expression and cellular function.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-fluoro-3-methylbenzaldehyde vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For example, high doses of 5-Bromo-2-fluoro-3-methylbenzaldehyde may lead to respiratory irritation and skin corrosion . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and industry.
Metabolic Pathways
5-Bromo-2-fluoro-3-methylbenzaldehyde is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of other compounds This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism
Transport and Distribution
The transport and distribution of 5-Bromo-2-fluoro-3-methylbenzaldehyde within cells and tissues are influenced by its physicochemical properties. It has high GI absorption and BBB permeability, indicating its potential to be transported across the gastrointestinal tract and the blood-brain barrier . This can affect its localization and accumulation within different tissues, influencing its overall biological activity.
Subcellular Localization
The subcellular localization of 5-Bromo-2-fluoro-3-methylbenzaldehyde can impact its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential effects on cellular processes .
Propriétés
IUPAC Name |
5-bromo-2-fluoro-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHVNWUVFDFSAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682023 | |
| Record name | 5-Bromo-2-fluoro-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903875-64-9 | |
| Record name | 5-Bromo-2-fluoro-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B1374518.png)
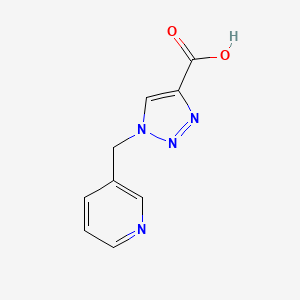
![4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374520.png)

![3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374525.png)
![2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374527.png)
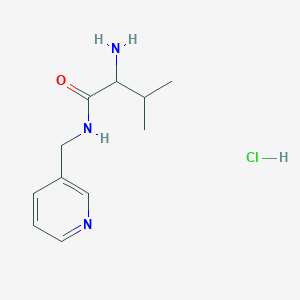
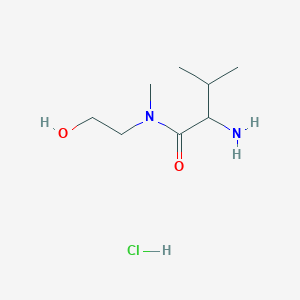
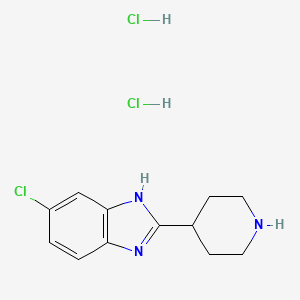
![Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine](/img/structure/B1374531.png)
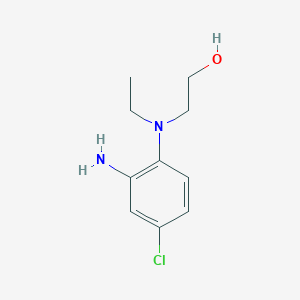
![3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374537.png)
